molecular formula C17H10F2N2OS B2617799 (Z)-3-fluoro-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865248-83-5

(Z)-3-fluoro-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2617799
CAS RN: 865248-83-5
M. Wt: 328.34
InChI Key: DFQPMZRHIIQQDP-JZJYNLBNSA-N
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Description

The compound “(Z)-3-fluoro-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide” is a benzothiazole derivative . Benzothiazole and its derivatives have been explored for a variety of therapeutic applications, making this scaffold an interesting moiety for designing new broad-spectrum pharmacophores .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . The structure of synthesized derivatives can be examined using FTIR, 1H, 13C-NMR, and HRMS techniques .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be examined using XRD data collection and structure refinement parameters . The structure activity relationships of the new benzothiazole derivatives can be discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .


Chemical Reactions Analysis

Reactions can be monitored by thin-layer chromatography (TLC) on Merck silica gel F-254 aluminium plates, with visualization under UV (254 nm) .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be analyzed using various techniques. The chemical shifts can be given in relative ppm and were referenced to tetramethylsilane (TMS) (δ = 0.00 ppm) as an internal standard .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that fluorinated benzamides containing thiazole and thiazolidine derivatives exhibit promising antimicrobial activity. For instance, Desai et al. (2013) synthesized 5-arylidene derivatives bearing a fluorine atom at the 4th position of the benzoyl group, showing significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi, highlighting the antimicrobial potential of such compounds (Desai, Rajpara, & Joshi, 2013).

Fluorescent Sensors

Fluorinated benzothiazole derivatives have been explored as fluorescent sensors for metal ions. Suman et al. (2019) reported on benzimidazole and benzothiazole conjugated Schiff base compounds that exhibited significant fluorescence changes upon coordination with Al3+ and Zn2+, demonstrating their utility as fluorescent sensors (Suman, Bubbly, Gudennavar, & Gayathri, 2019).

Radiosynthesis Applications

Fluorinated compounds, including those with benzothiazole structures, are utilized in radiosynthesis for clinical imaging. Ohkubo et al. (2021) described the automated radiosynthesis of [18F]-labeled tracers containing 3-fluoro-2-hydroxypropyl moiety for imaging hypoxia and tau pathology, showcasing the role of fluorinated compounds in radiotracer development (Ohkubo et al., 2021).

Nonlinear Optical Properties

Compounds with fluorinated benzothiazole and tetrazolate structures have been synthesized and analyzed for their nonlinear optical (NLO) properties. Liao et al. (2013) synthesized tetrazolate-yl acylamide tectons bearing fluorinated substituents, resulting in coordination networks with significant SHG efficiencies, highlighting the potential of these compounds in optical applications (Liao et al., 2013).

Mechanism of Action

The mechanism of action of benzothiazole derivatives can be understood by comparing the inhibitory concentrations of the newly synthesized molecules with the standard reference drugs . The better inhibition potency has been found in new benzothiazole derivatives against M. tuberculosis .

Safety and Hazards

The safety and hazards of benzothiazole derivatives can be determined by examining the Material Safety Data Sheet (MSDS) of the compound .

Future Directions

The future directions in the research of benzothiazole derivatives could involve the synthesis of new benzothiazole based anti-tubercular compounds and their in vitro and in vivo activity . The development of lead compounds in medicinal chemistry could also be a potential future direction .

properties

IUPAC Name

3-fluoro-N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F2N2OS/c1-2-9-21-15-13(19)7-4-8-14(15)23-17(21)20-16(22)11-5-3-6-12(18)10-11/h1,3-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFQPMZRHIIQQDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC(=CC=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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